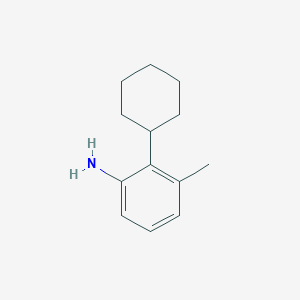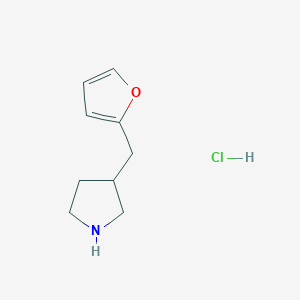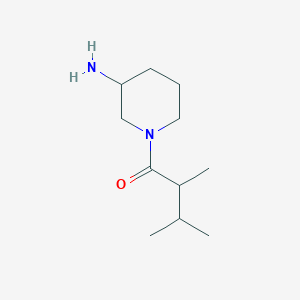
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
The synthesis of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopiperidine with 2,3-dimethylbutan-1-one under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticancer and antimicrobial activities . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Comparaison Avec Des Composés Similaires
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as 8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356) . While both compounds contain the piperidine moiety, they differ in their additional functional groups and overall structure, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
1-(3-aminopiperidin-1-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3 |
Clé InChI |
IYRZNUYJSHNKBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(=O)N1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
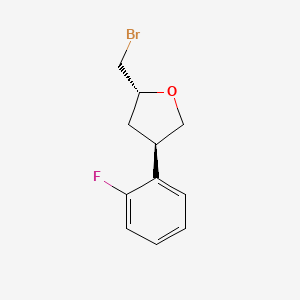
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
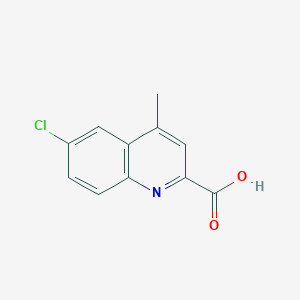
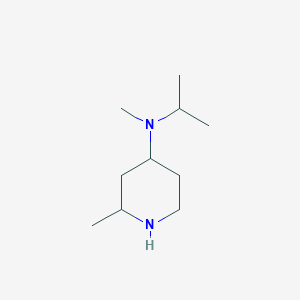
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
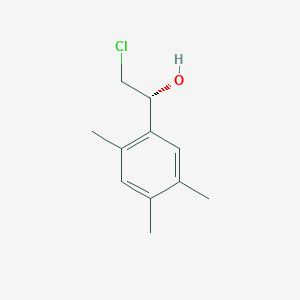
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)


